molecular formula C6H12ClN3O B2705616 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride CAS No. 686344-72-9

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride

Cat. No. B2705616
CAS RN: 686344-72-9
M. Wt: 177.63
InChI Key: QOMXFIHPNMFPTD-UHFFFAOYSA-N
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Description

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride is a chemical compound with the molecular formula C6H12ClN3O and a molecular weight of 177.63 . It is also known by its CAS Number: 686344-72-9 .


Molecular Structure Analysis

The InChI code for 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride is 1S/C6H11N3O.ClH/c1-9-4-8-5(10)6(9)2-7-3-6;/h7H,2-4H2,1H3,(H,8,10);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride is a powder . It has a molecular weight of 177.63 . More specific physical and chemical properties such as density, boiling point, and melting point were not found in the retrieved data.

Scientific Research Applications

ORL1 (Orphanin FQ/Nociceptin) Receptor Agonists

One application involves the development of non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor. The optimization of ligands for high affinity and selectivity toward the human ORL1 receptor has led to the discovery of potent ORL1 receptor agonists. These compounds exhibit moderate to good selectivity versus opioid receptors and act as full agonists in biochemical assays, highlighting their potential in therapeutic development (Röver et al., 2000).

HIV Entry Inhibitors

Another research direction is the exploration of the compound as a potent noncompetitive allosteric antagonist of the CCR5 receptor, which plays a crucial role in HIV-1 entry into cells. The receptor-based mechanism of action of such compounds, compared with other noncompetitive allosteric antagonists of CCR5, provides insights into potential strategies for overcoming HIV viral resistance in clinical settings (Watson et al., 2005).

Peptide Synthesis Building Blocks

Furthermore, the synthesis and application of heterospirocyclic compounds as new dipeptide synthons represent another facet of its scientific applications. These synthons have been demonstrated to engage in expected reactions with carboxylic acids and thioacids, proving their utility in peptide synthesis as dipeptide building blocks. This application underscores the compound's role in facilitating the preparation of complex peptide-based structures (Suter et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .

properties

IUPAC Name

5-methyl-2,5,7-triazaspiro[3.4]octan-8-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-9-4-8-5(10)6(9)2-7-3-6;/h7H,2-4H2,1H3,(H,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMXFIHPNMFPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC(=O)C12CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-benzhydryl-5-methyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one (I-5A-10a; 189 mg, 0.619 mmol) in methanol (30 ml) was added 1 M HCl in diethyl ether (1.3 ml). After the addition of 20% Pd(OH)2 on carbon (50% water; 95 mg), the mixture was placed on a Parr® shaker and then reduced (50 psi H2) at room temperature for 5 hours. The reaction was filtered through a 0.45 μM disk, and then concentrated, in vacuo, to give a solid. Trituration from diethyl ether afforded I-5A-10b (124 mg, 94%) as an off-white solid: +APcI MS (M+1) 142.0; 1H NMR (400 MHz, CD3OD) δ 4.38 (d, J=12.0 Hz, 2H), 4.17 (s, 2H), 4.13 (d, J=12.5 Hz, 2H), 2.71 (s, 3H).
Name
2-benzhydryl-5-methyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one
Quantity
189 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
95 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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